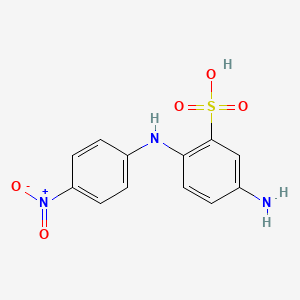

2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It is characterized by the presence of both amino and nitro functional groups attached to a benzene ring, along with a sulfonic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid typically involves the nitration of phenylamine derivatives followed by sulfonation. One common method involves the nitration of 4-aminophenylamine to introduce the nitro group, followed by sulfonation to attach the sulfonic acid group. The reaction conditions often include the use of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure selective nitration and sulfonation.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and ensuring high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion to diamino derivatives.

Substitution: Formation of halogenated or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid is in the field of analytical chemistry, specifically in HPLC. It can be effectively analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, although for mass spectrometry (MS) compatibility, phosphoric acid can be substituted with formic acid. This method allows for the separation and identification of impurities in various samples and is scalable for preparative separations .

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit potential anticancer properties. For instance, compounds derived from this structure have shown cytotoxic effects against various cancer cell lines, including human colon cancer (HCT116) and breast cancer (MDA-MB-231) cells. These compounds induce oxidative stress within the cells, leading to increased levels of reactive oxygen species (ROS), which are known to contribute to cancer cell death .

Antibacterial Properties

The compound also demonstrates antibacterial activity. Research has shown that it can inhibit the growth of several bacterial strains by inducing oxidative stress and damaging bacterial cell membranes. This mechanism is particularly relevant in the context of antibiotic resistance, where traditional antibiotics may fail .

Biological Studies

Cell Viability and Mechanisms of Action

In biological studies, this compound has been used to evaluate its effects on cell viability. For example, treatments with varying concentrations have revealed a concentration-dependent decrease in cell viability among treated cells compared to untreated controls. The compound's ability to alter mitochondrial function and induce apoptosis further emphasizes its potential as a therapeutic agent .

Case Studies

Wirkmechanismus

The mechanism of action of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid involves its interaction with molecular targets through its functional groups. The nitro and amino groups can participate in redox reactions, while the sulfonic acid group can enhance solubility and facilitate interactions with biological molecules. These interactions can modulate biochemical pathways and exert various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Nitrophenol: Similar in structure but lacks the sulfonic acid group.

2-Aminobenzenesulfonic acid: Lacks the nitro group but has similar sulfonic acid and amino functionalities.

4-Aminophenylamine: Contains amino groups but lacks the nitro and sulfonic acid groups.

Uniqueness

2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid is unique due to the combination of nitro, amino, and sulfonic acid groups on a single aromatic ring. This unique combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.

Biologische Aktivität

2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid, also known as sulfanilic acid, is an organic compound with significant biological activity. It is characterized by the presence of a nitro group, which is known to enhance the biological properties of compounds. This article explores the biological activity of this compound, including its mechanisms of action, antimicrobial properties, and potential therapeutic applications.

- Molecular Formula : C12H11N3O5S

- CAS Number : 76324498

- Structure : The compound features a sulfonic acid group attached to an aniline derivative, which contributes to its solubility and interaction with biological systems.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The nitro group plays a crucial role in redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells. This mechanism is particularly relevant in antimicrobial activity, where the compound can disrupt cellular processes in pathogens.

Antimicrobial Activity

Recent studies have highlighted the broad-spectrum antimicrobial properties of compounds containing nitro groups. For instance, it has been shown that the nitro group can trigger toxicity in microorganisms through redox reactions, leading to cell death. The compound has demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 3.125 μg/mL | |

| S. aureus | 3.125 μg/mL | |

| Pseudomonas aeruginosa | Notable inhibition observed |

Case Studies

Toxicological Profile

The safety profile of this compound has been assessed in various studies. It has been shown to cause mild irritation in ocular studies but is generally considered safe at low concentrations . Further toxicological assessments are necessary to fully understand its safety for therapeutic use.

Eigenschaften

IUPAC Name |

5-amino-2-(4-nitroanilino)benzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O5S/c13-8-1-6-11(12(7-8)21(18,19)20)14-9-2-4-10(5-3-9)15(16)17/h1-7,14H,13H2,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTPEUAQRSSTFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=C(C=C(C=C2)N)S(=O)(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.